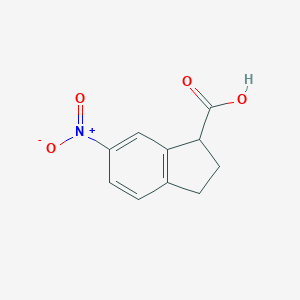

6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid

Übersicht

Beschreibung

6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group at the 6th position and a carboxylic acid group at the 1st position of the indene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the nitration of 2,3-dihydro-1H-indene-1-carboxylic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 6th position of the indene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Oxidation: The indene ring can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Reduction: 6-Amino-2,3-dihydro-1H-indene-1-carboxylic acid.

Substitution: Esters or amides of this compound.

Oxidation: Indene ketones or aldehydes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Uses

Research indicates that derivatives of 2,3-dihydro-1H-indene compounds, including 6-nitro variants, exhibit various therapeutic effects. These compounds have shown promise in treating conditions such as:

- Anoxemic and Hypoxic Symptoms : The compound is useful in managing symptoms associated with reduced oxygen levels in the body, including treatments for conditions like cerebral hemorrhage and infarction .

- Anti-inflammatory Agents : The anti-inflammatory properties of these compounds make them suitable for addressing inflammatory diseases and conditions .

- Neurological Disorders : They have potential applications in treating cognitive impairments and disturbances caused by cerebrovascular disorders .

Antioxidant Properties

Mechanism of Action

6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid has been identified as an effective antioxidant. It scavenges active oxygen radicals and inhibits lipid peroxidation, which is crucial in preventing cellular damage caused by oxidative stress. This property makes it valuable in:

- Food Preservation : The compound can be used as an antioxidant in food products to enhance shelf life and maintain quality by preventing rancidity .

- Pharmaceutical Formulations : Its antioxidant capabilities can be harnessed to protect sensitive pharmaceutical formulations from degradation due to oxidative processes .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Molecules : The compound can participate in various chemical reactions to synthesize more complex organic molecules, making it a valuable intermediate in drug development and chemical research .

- Development of New Materials : Its unique structural features allow for the creation of novel materials with specific properties for applications in materials science .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 6-nitro derivatives on models of hypoxia-induced brain injury. The results demonstrated significant improvement in cognitive function and reduction in neuronal damage markers, suggesting potential use in treating neurodegenerative diseases.

Case Study 2: Antioxidant Efficacy

Research focused on the antioxidant activity of this compound revealed that it effectively reduced lipid peroxidation levels in vitro. This finding supports its application as a natural preservative in food products.

Wirkmechanismus

The mechanism of action of 6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The carboxylic acid group can enhance the compound’s binding affinity to target proteins through hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dihydro-1H-indene-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Formed by the reduction of the nitro group, with different chemical and biological properties.

Indene derivatives: Various indene derivatives with different substituents at the 6th position, such as halogens, alkyl groups, or other functional groups.

Uniqueness

6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the indene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biologische Aktivität

6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS No. 174776-68-2) is an organic compound notable for its unique structural features, which include a nitro group at the 6th position and a carboxylic acid group at the 1st position of the indene ring system. These functional groups contribute to its diverse biological activities and potential applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves the nitration of 2,3-dihydro-1H-indene-1-carboxylic acid using a mixture of concentrated nitric and sulfuric acids. This reaction proceeds via electrophilic aromatic substitution, resulting in the introduction of the nitro group at the desired position on the indene ring.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction within biological systems to form reactive intermediates that may exert therapeutic effects. Additionally, the carboxylic acid group enhances binding affinity to target proteins through hydrogen bonding and electrostatic interactions .

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For example, compounds derived from this structure have been shown to inhibit cancer cell proliferation in vitro. In a study involving cardiomyocytes, certain derivatives demonstrated protective effects against doxorubicin-induced cytotoxicity, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It serves as a precursor for synthesizing bioactive molecules that may modulate inflammatory pathways. The presence of the nitro group is critical as it can influence the compound's reactivity and interaction with biological targets involved in inflammation .

Enzyme Inhibition

Due to its structural similarity to biologically active indene derivatives, this compound is utilized in studies focused on enzyme inhibition. Its derivatives have shown potential as inhibitors for various enzymes linked to disease processes, including those involved in cancer progression and metabolic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | , |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Enzyme inhibition | Inhibition of specific enzymes | , |

Case Study: Anticancer Properties

In a recent study, several derivatives of this compound were evaluated for their efficacy against cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups. Notably, some derivatives maintained high cell viability even in the presence of doxorubicin, highlighting their potential as protective agents against chemotherapy-induced toxicity .

Comparison with Similar Compounds

This compound can be compared with other indene derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,3-Dihydro-1H-indene-1-carboxylic acid | Lacks nitro group | Limited reactivity |

| 6-Amino-2,3-dihydro-1H-indene-1-carboxylic acid | Reduced nitro group | Different biological profile |

| Indene derivatives with halogens | Varying substituents | Diverse activities |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

Eigenschaften

IUPAC Name |

6-nitro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-10(13)8-4-2-6-1-3-7(11(14)15)5-9(6)8/h1,3,5,8H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEDZHJBRIDVHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90488111 | |

| Record name | 6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90488111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174776-68-2 | |

| Record name | 6-Nitro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90488111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.